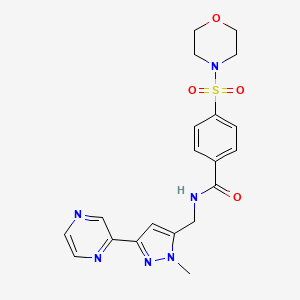
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a morpholine group, and a sulfonamide moiety. Its molecular formula is C15H18N6O3S, with a molecular weight of approximately 366.41 g/mol. The structural diversity contributes to its varied biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, which play critical roles in physiological processes.
- Receptor Modulation : The pyrazole moiety may enhance binding affinity to certain receptors, potentially influencing cell signaling and metabolic pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs demonstrated IC50 values ranging from 10 µM to 25 µM against lung and breast cancer cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies reveal that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 15 µg/mL and 30 µg/mL .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated by the modulation of NF-kB signaling pathways .
Study 1: Antitumor Efficacy
In a study conducted on human melanoma cell lines, this compound was tested for its cytotoxic properties. Results showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of 18 µM. Flow cytometry analysis confirmed increased levels of caspase activation in treated cells .
Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The compound exhibited significant bactericidal activity with MIC values of 20 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating potential as a therapeutic agent against bacterial infections .
Data Tables
| Biological Activity | Cell Line / Pathogen | IC50 / MIC (µM) |
|---|---|---|
| Antitumor | Melanoma A375 | 18 |
| Antimicrobial | E. coli | 20 |
| Antimicrobial | S. aureus | 25 |
| Anti-inflammatory | TNF-alpha inhibition | Not quantified |
特性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-25-16(12-18(24-25)19-14-21-6-7-22-19)13-23-20(27)15-2-4-17(5-3-15)31(28,29)26-8-10-30-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIFBZVTNXWFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














